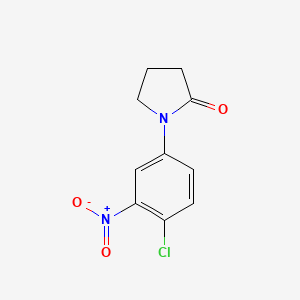
1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
“1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9ClN2O3 and a molecular weight of 240.64 . It’s used for research purposes .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one” were not found, pyrrolidine derivatives are often synthesized either by ring construction from different cyclic or acyclic precursors or by functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring attached to a 4-chloro-3-nitrophenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.64 . Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Condensation Reactions : The interaction of 1-(4-nitrophenyl)pyrrolin-2-one with aromatic aldehydes in the presence of catalytic amounts of pyridine has been studied, leading to the synthesis of 5-arylidene derivatives. This research underlines the compound's utility in facilitating condensation reactions, a fundamental process in organic synthesis (Sibiryakova et al., 2006).
Materials Science Applications
- Polyimide Synthesis : A novel aromatic diamine monomer containing pyrrolidine groups was synthesized and used to create polyimides with exceptional solubility, thermal stability, and hydrophobicity. This showcases the compound's role in the development of high-performance materials suitable for electronic and coating applications (Huang et al., 2017).
Medicinal Chemistry Applications
- Antioxidant Activity : Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were synthesized and identified as potent antioxidants. This research highlights the compound's potential in creating antioxidant agents, which could be beneficial in preventing oxidative stress-related diseases (Tumosienė et al., 2019).
Organic Electronics Applications
- Nonlinear Optical Properties : The synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and its nonlinear optical properties were explored. This work demonstrates the compound's relevance in the development of materials for optical devices, potentially enhancing the efficiency of electronic and photonic systems (Murthy et al., 2017).
Crystallography and Structural Analysis
- Crystal Growth and Characterization : Research on the growth and characterization of 1-(4-Nitrophenyl) pyrrolidine single crystals emphasizes the compound's utility in crystallography, providing insights into its structural properties and potential applications in materials science (Nirosha et al., 2015).
Orientations Futures
Pyrrolidine derivatives, including pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one” and similar compounds likely lies in further exploration of their potential therapeutic applications.
Propriétés
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-4-3-7(6-9(8)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDGVCUKWQCKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268092 | |
| Record name | 1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one | |
CAS RN |
1087784-40-4 | |
| Record name | 1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460895.png)



![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)








